

GNF362 Formulation for Oral Administration in Rodents: Application Notes and Protocols

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Compound of Interest

Compound Name: GNF362

Cat. No.: B2934020

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Introduction

GNF362 is a potent and selective, orally bioavailable inhibitor of inositol trisphosphate 3' kinase B (Itpkb), with additional activity against Itpka and Itpkc.[1] Itpkb is a critical negative regulator of intracellular calcium signaling in lymphocytes.[2][3] By inhibiting Itpkb, **GNF362** blocks the production of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), leading to augmented calcium influx following antigen receptor stimulation.[1][2] This enhanced calcium response can induce apoptosis in activated T cells, making **GNF362** a promising therapeutic candidate for T-cell-mediated autoimmune diseases. Preclinical studies in rodent models of arthritis have demonstrated the efficacy of orally administered **GNF362** in reducing inflammation and joint damage.

These application notes provide detailed protocols for the preparation of **GNF362** formulations suitable for oral administration in rodents, based on established methodologies.

Physicochemical Properties of GNF362

A clear understanding of the physicochemical properties of **GNF362** is essential for successful formulation development.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₁ F ₃ N ₆	
Molecular Weight	426.44 g/mol	
Appearance	White to off-white solid	
CAS Number	1003019-41-7	
Solubility	Soluble in DMSO, Ethanol, and Methanol. Specific solubility data: DMSO: 100 mg/mL (234.50 mM), Ethanol: ≥ 50 mg/mL (117.25 mM)	

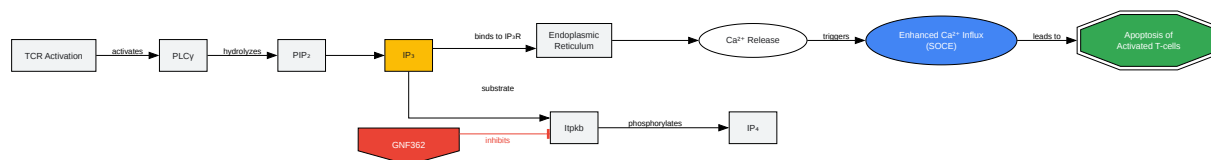
GNF362 In Vivo Dosing in Rodents

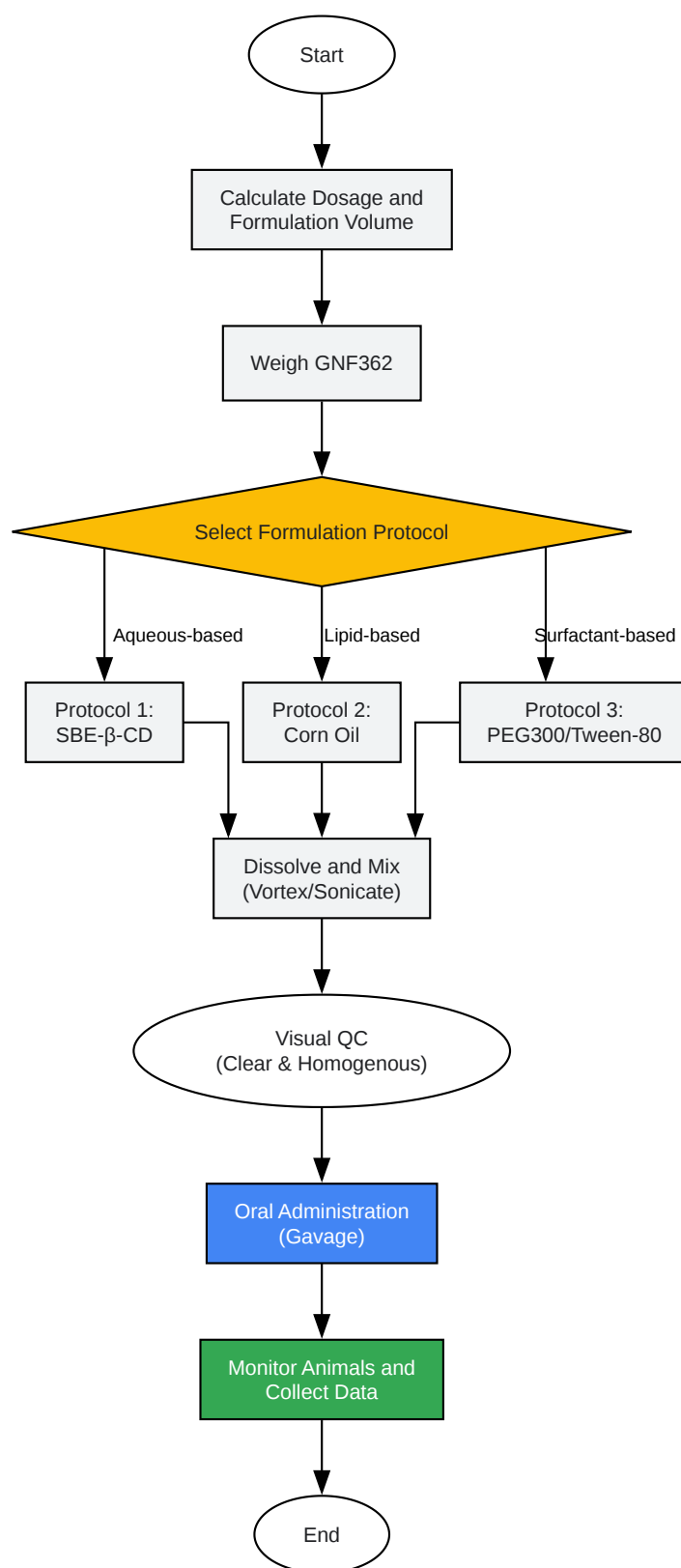
Published studies have utilized **GNF362** in various rodent models. The following table summarizes reported oral dosing regimens.

Animal Model	Dosage	Administration Schedule	Therapeutic Effect	Reference
Lewis Rat (Antigen-Induced Arthritis)	6 or 20 mg/kg	Twice daily for 21 days	Reduced knee swelling by 34% (6 mg/kg) and 47% (20 mg/kg). The 20 mg/kg dose also reduced inflammatory cell infiltrate, joint damage, and proteoglycan loss.	
Wild Type Mice	3, 10, or 25 mg/kg	Twice daily for 9 days	Dose-dependent reduction in the percentage of CD4+ T cells in the thymus.	

GNF362 Signaling Pathway

GNF362 targets the inositol signaling pathway, a crucial cascade in lymphocyte activation. The diagram below illustrates the mechanism of action of **GNF362**.





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